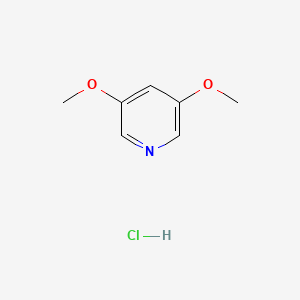

3,5-Dimethoxypyridine hydrochloride

Description

Conceptual Framework of Substituted Pyridine (B92270) Architectures and their Research Significance

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This substitution makes pyridine and its derivatives fundamental building blocks in organic chemistry. nih.gov The nitrogen atom imparts a weak basicity and a dipole moment to the ring, influencing its reactivity and making it a key component in a vast array of applications. researchgate.netresearchgate.net Substituted pyridines are pyridine rings in which one or more hydrogen atoms have been replaced by other functional groups. This substitution is a powerful tool in medicinal chemistry and materials science, as it allows for the fine-tuning of the molecule's physical, chemical, and biological properties. acs.org

The research significance of substituted pyridine architectures is immense and multifaceted. They are integral to the development of pharmaceuticals, agrochemicals, and various functional materials. nih.govresearchgate.netrsc.org The pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgnih.gov The ability to easily modify the pyridine ring allows chemists to create large libraries of compounds for screening against various biological targets. nih.gov This has led to the development of numerous drugs for a wide range of diseases. nih.govnih.gov Furthermore, the electronic properties of the pyridine ring make it a valuable component in catalysts and ligands for organometallic chemistry.

Positioning of 3,5-Dimethoxypyridine (B18298) Hydrochloride within Heterocyclic Chemistry Research

Within the vast family of substituted pyridines, 3,5-Dimethoxypyridine hydrochloride holds a specific and important position. The "3,5-dimethoxy" substitution pattern refers to two methoxy (B1213986) groups (-OCH3) attached to the carbon atoms at the 3 and 5 positions of the pyridine ring. The hydrochloride salt form indicates that the basic nitrogen atom of the pyridine ring has been protonated by hydrochloric acid, forming a pyridinium (B92312) cation and a chloride anion. This salt form often enhances the compound's stability and solubility in water.

The primary role of 3,5-Dimethoxypyridine and its hydrochloride salt in academic research is as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain pharmaceutical compounds. One notable example is its use in the synthesis of Rabeprazole, a proton pump inhibitor used to decrease stomach acid. wikipedia.org The synthesis of 3,5-dimethoxypyridine itself can be achieved by reacting 3,5-dichloropyridine (B137275) with sodium methylate in dimethylsulfoxide. prepchem.com

The physicochemical properties of the parent compound, 3,5-Dimethoxypyridine, are essential for its handling and reactivity in research settings.

Table 1: Physicochemical Properties of 3,5-Dimethoxypyridine

| Property | Value |

| Molecular Formula | C7H9NO2 |

| Molar Mass | 139.15 g/mol |

| IUPAC Name | 3,5-dimethoxypyridine |

| CAS Number | 18677-48-0 |

| Data sourced from PubChem CID 817733 nih.gov |

Historical Context and Foundational Studies on Related Pyridine Derivatives

The journey to understanding compounds like 3,5-Dimethoxypyridine hydrochloride is built upon a rich history of pyridine chemistry. Pyridine was first isolated from bone oil in the mid-19th century, but its correct structure was not proposed until later by Wilhelm Körner and James Dewar, who suggested its analogy to benzene. wikipedia.org

Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were pivotal in allowing chemists to create a variety of substituted pyridines in the laboratory. nih.govmdpi.com Another significant early contribution was the Chichibabin pyridine synthesis, reported in 1924, which provided a route to pyridines from aldehydes and ketones with ammonia (B1221849), and despite often low yields, it utilized inexpensive precursors. wikipedia.org

Foundational studies throughout the 20th century focused on understanding the reactivity of the pyridine ring. Researchers established that due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive than benzene towards electrophilic substitution, which preferentially occurs at the 3-position. Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov These fundamental principles of reactivity are crucial for designing synthetic routes to specifically substituted pyridines like the 3,5-disubstituted pattern seen in 3,5-Dimethoxypyridine. The development of various synthetic methodologies and the deep understanding of pyridine's chemical behavior have been instrumental for its application in creating complex and valuable molecules. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethoxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h3-5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSOTJFDGYYSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 3,5 Dimethoxypyridine Hydrochloride

Exploration of Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Nucleus

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electronegativity of the nitrogen atom. wikipedia.orgquimicaorganica.org However, the presence of two methoxy (B1213986) groups at the 3 and 5 positions significantly influences the reactivity of the pyridine nucleus in 3,5-dimethoxypyridine (B18298). These electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. quora.com

Kinetic studies have shown that the nitration of 3,5-dimethoxypyridine proceeds on the conjugate acid species, with the electrophile attacking the 2-position. rsc.org This regioselectivity is attributed to the directing effect of the methoxy groups and the stability of the resulting intermediate. quora.comrsc.org

Conversely, the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comvaia.comquimicaorganica.org The electron-donating methoxy groups in 3,5-dimethoxypyridine would typically be expected to decrease its reactivity towards nucleophiles. However, sequential amination of 3,5-dimethoxypyridine has been successfully achieved, demonstrating that nucleophilic substitution can occur. ntu.edu.sg

Transformations of Methoxy and Other Peripheral Functional Groups

The methoxy groups of 3,5-dimethoxypyridine and other functional groups that may be introduced onto the pyridine ring can undergo various transformations, providing pathways for further derivatization.

Selective Demethylation Strategies

The selective removal of one or both methyl groups from the methoxy substituents is a key strategy for modifying 3,5-dimethoxypyridine. This transformation is often necessary to unmask a hydroxyl group, which can then be used for further functionalization. Pyridine hydrochloride itself can be used as a reagent for the O-demethylation of methyl aryl ethers. researchgate.netreddit.com Additionally, chemoselective demethylation methods have been developed for various methoxypyridine derivatives. For instance, L-selectride has been used for the demethylation of 4-methoxypyridine. elsevierpure.com In some cases, demethylation can occur as a side reaction during other transformations. acs.org

Oxidation and Reduction Chemistry of Side Chains

While 3,5-dimethoxypyridine itself does not have side chains, derivatives of this compound can be synthesized with various substituents that can undergo oxidation and reduction. For example, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium-based reagents. Conversely, the pyridine ring and its derivatives can be reduced under various conditions. For instance, pyridine can be reduced to piperidine (B6355638) using samarium diiodide in the presence of water. clockss.org

Pyridinium (B92312) Salt Formation and Nitrogen-Centered Reactivity

The nitrogen atom in the pyridine ring is basic and readily reacts with alkyl halides to form quaternary pyridinium salts. nih.govnih.gov This reaction, known as the Menshutkin reaction, is a fundamental transformation of pyridines. nih.gov The formation of pyridinium salts enhances the water solubility and stability of the compound. These salts are not merely stable products; they are also reactive intermediates. The positive charge on the nitrogen atom further deactivates the pyridine ring towards electrophilic attack but can activate it for other transformations. researchgate.netrsc.org Pyridinium salts are precursors to pyridinium ylides and can be used in various applications, including as phase-transfer catalysts and in the synthesis of more complex heterocyclic systems. researchgate.netclockss.org

Strategies for the Synthesis of Complex Organic Building Blocks and Intermediates

3,5-Dimethoxypyridine hydrochloride is a valuable starting material for the synthesis of more complex organic molecules. Its functional groups provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures. For example, derivatives of 3,5-dimethoxypyridine are key intermediates in the synthesis of proton pump inhibitors like rabeprazole. wikipedia.org The ability to selectively functionalize the pyridine ring and manipulate the methoxy groups allows for the strategic assembly of complex target molecules. ntu.edu.sggoogle.com

Comparative Reactivity Studies with Other Substituted Pyridine Hydrochlorides

The reactivity of 3,5-dimethoxypyridine hydrochloride can be better understood by comparing it with other substituted pyridine hydrochlorides. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining its reactivity. nih.gov Electron-donating groups, such as the methoxy groups in the title compound, increase the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted pyridine or pyridines with electron-withdrawing groups. quora.comnih.gov Conversely, electron-withdrawing groups enhance the reactivity towards nucleophiles. nih.gov For instance, the presence of a chloromethyl group in a related pyridine derivative makes it highly reactive in nucleophilic substitution reactions.

| Compound | Substituents | Effect on Reactivity | Reference |

| 3,5-Dimethoxypyridine | Two electron-donating methoxy groups | Increased reactivity towards electrophiles | quora.comnih.gov |

| Pyridine | Unsubstituted | Baseline reactivity | wikipedia.org |

| Pyridines with electron-withdrawing groups | e.g., nitro, cyano | Decreased reactivity towards electrophiles, increased reactivity towards nucleophiles | nih.gov |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Chloromethyl group | Highly reactive towards nucleophilic substitution |

This comparative analysis highlights the tunability of pyridine reactivity through substitution, enabling chemists to design and synthesize a wide array of functionalized pyridine derivatives for various applications.

Advanced Spectroscopic and Analytical Characterization of 3,5 Dimethoxypyridine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3,5-Dimethoxypyridine (B18298) hydrochloride, providing detailed information at the atomic level.

1H, 13C, and 15N NMR for Atom-Specific Information

Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are instrumental in piecing together the molecular puzzle of 3,5-Dimethoxypyridine hydrochloride. Each technique provides unique insights into the chemical environment of the respective nuclei.

¹H NMR: In a typical ¹H NMR spectrum of 3,5-Dimethoxypyridine hydrochloride, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) groups will have characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons of each type, confirming the presence and relative abundance of the different proton environments.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3,5-Dimethoxypyridine hydrochloride will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring and the methoxy groups are indicative of their electronic environment.

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic effects of the substituents.

A comprehensive analysis of the 1D NMR data is summarized in the table below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 | s | H-2, H-6 |

| ¹H | ~7.0 | t | H-4 |

| ¹H | ~3.9 | s | -OCH₃ |

| ¹³C | ~158 | s | C-3, C-5 |

| ¹³C | ~135 | s | C-2, C-6 |

| ¹³C | ~105 | t | C-4 |

| ¹³C | ~56 | q | -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms within the molecule.

COSY: A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the H-4 proton and the H-2/H-6 protons on the pyridine ring.

HSQC: An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would definitively link the proton signals of the methoxy groups to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in 3,5-Dimethoxypyridine hydrochloride by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dimethoxypyridine hydrochloride would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy groups, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching of the methoxy groups. The presence of the hydrochloride salt may also be indicated by broad absorptions in the N-H stretching region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule, with the symmetric vibrations often being more intense.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination.ambeed.com

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and to gain insight into the structure of 3,5-Dimethoxypyridine hydrochloride by analyzing its fragmentation pattern. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass-to-charge ratio of the molecular ion provides the molecular weight of the free base. The fragmentation pattern can help to confirm the structure, as specific fragments will be characteristic of the methoxy and pyridine moieties.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of 3,5-Dimethoxypyridine hydrochloride and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of 3,5-Dimethoxypyridine hydrochloride. A reverse-phase HPLC method is typically employed for the separation and quantification of pyridine derivatives due to its efficiency and compatibility with a wide range of analytes.

A suitable HPLC method for 3,5-Dimethoxypyridine hydrochloride would involve a C18 stationary phase, which provides excellent hydrophobic retention for the pyridine ring. The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A common approach is to use a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer, often an acetate (B1210297) or phosphate (B84403) buffer, helps to maintain a consistent pH and improve the peak symmetry of the basic pyridine compound. The addition of an acid, like formic acid, to the mobile phase can also aid in protonating the pyridine nitrogen, leading to better interaction with the stationary phase and improved chromatographic performance.

The selection of the detection wavelength is based on the UV absorbance profile of the compound. For pyridine derivatives, a wavelength in the range of 250-280 nm is often chosen to maximize sensitivity. The flow rate is optimized to ensure a reasonable analysis time while maintaining good separation efficiency.

Table 1: Illustrative HPLC Method Parameters for 3,5-Dimethoxypyridine Hydrochloride Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 5.8 minutes |

This data is illustrative and based on typical methods for similar pyridine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of 3,5-Dimethoxypyridine hydrochloride, a highly sensitive and selective technique such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

The LC conditions are often similar to those used in the HPLC method, employing a C18 column and a gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) acetate to facilitate ionization.

In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, which is well-suited for basic compounds like pyridines. The protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). Specific product ions are then monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for trace-level quantification.

Table 2: Representative LC-MS/MS Parameters for Trace Analysis of 3,5-Dimethoxypyridine Hydrochloride

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 140.1 (for the free base) |

| Product Ion (Q3) | m/z 97.1 (indicative fragment) |

| Collision Energy | 20 eV |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

This data is representative and based on standard LC-MS/MS methods for small organic molecules.

Electronic Spectroscopy (UV-Vis) for Absorption Characteristics

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule and can be used for quantitative analysis. The UV-Vis spectrum of 3,5-Dimethoxypyridine hydrochloride is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and the methoxy substituents.

The pyridine ring itself has characteristic UV absorption bands. The introduction of two methoxy groups as substituents will influence the position and intensity of these bands. The non-bonding electrons on the oxygen atoms of the methoxy groups and the nitrogen atom of the pyridine ring can participate in n→π* transitions, which typically appear as lower intensity bands at longer wavelengths compared to the more intense π→π* transitions of the aromatic system. The solvent used for the analysis can also affect the absorption maxima due to solvatochromic effects.

Theoretical calculations for similar dimethoxy-substituted aromatic compounds suggest the presence of multiple absorption bands in the UV region. For 3,5-Dimethoxypyridine hydrochloride, one would expect to observe distinct absorption maxima that can be used for its identification and quantification.

Table 3: Predicted UV-Vis Absorption Characteristics for 3,5-Dimethoxypyridine Hydrochloride in Methanol

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| π→π | ~ 225 | ~ 8,000 |

| π→π | ~ 270 | ~ 6,500 |

| n→π* | ~ 310 | ~ 300 |

These values are predictive and based on the analysis of structurally related compounds and theoretical considerations.

Computational and Theoretical Investigations of 3,5 Dimethoxypyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. nih.govresearchgate.net For 3,5-Dimethoxypyridine (B18298) hydrochloride, DFT calculations elucidate the distribution of electrons and energy levels, which are fundamental to its chemical behavior. Hybrid functionals, such as B3LYP, are often noted for their reliability in providing low total energy values for such systems, indicating a stable predicted structure. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability. nih.govresearchgate.netresearchgate.net

For pyridine (B92270) derivatives, the distribution and energy of these orbitals dictate how the molecule will interact with other chemical species. The HOMO is typically located over the more electron-rich areas, while the LUMO resides in electron-deficient regions, highlighting potential sites for electrophilic and nucleophilic attack, respectively. researchgate.netugm.ac.id DFT calculations allow for the precise mapping of these orbitals, providing a theoretical basis for predicting reaction mechanisms. scirp.org

| Computational Parameter | Significance in Reactivity |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical stability and reactivity; a smaller gap suggests higher polarizability and reactivity. |

Charge Distribution and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgreadthedocs.io It illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net In an MEP map, red areas typically signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netugm.ac.id

For 3,5-Dimethoxypyridine hydrochloride, the protonated nitrogen atom would be expected to be a primary site of positive potential, making it an electrophilic center. The oxygen atoms of the methoxy (B1213986) groups and the π-system of the pyridine ring would contribute to regions of negative potential, acting as nucleophilic sites. nih.gov This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching other molecules or biological targets. dntb.gov.uaresearchgate.net

| MEP Region | Color Code | Interpretation | Predicted Site on 3,5-Dimethoxypyridine Hydrochloride |

|---|---|---|---|

| Electron-Rich | Red | Nucleophilic; potential for electrophilic attack. | Oxygen atoms of methoxy groups, π-system of the pyridine ring. |

| Electron-Poor | Blue | Electrophilic; potential for nucleophilic attack. | Protonated nitrogen atom, hydrogen atoms. |

| Neutral | Green | Region of neutral potential. | Carbon backbone. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.govnih.gov This is particularly important for flexible molecules like 3,5-Dimethoxypyridine hydrochloride, where rotation around single bonds can lead to multiple conformations. MD simulations explore the conformational landscape by solving Newton's equations of motion for the atoms in the system, revealing the most probable and energetically favorable shapes the molecule can adopt in different environments (e.g., in a solvent). mun.camdpi.com

By simulating the molecule over nanoseconds or even microseconds, researchers can observe conformational changes, study the stability of different orientations of the methoxy groups, and understand how the molecule behaves in a dynamic setting. mdpi.comresearcher.life This information is critical for applications where molecular shape and flexibility are key, such as in drug design, where a molecule must adopt a specific conformation to bind to a receptor. nih.govmun.ca

Ab Initio and Semi-Empirical Quantum Mechanical Studies for Energetic and Spectroscopic Parameters

Beyond DFT, other quantum mechanical methods are employed to refine our understanding of molecular properties. Ab initio methods, such as Møller–Plesset (MP2) perturbation theory, provide highly accurate calculations of binding energies and intermolecular interactions, albeit at a higher computational cost. rsc.org These methods are valuable for benchmarking the results from more computationally efficient methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger systems or for preliminary, high-throughput screening. researchgate.net These methods can be used to predict a variety of energetic and spectroscopic parameters, such as heats of formation and vibrational frequencies, which can be compared with experimental data to validate the computational models.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The behavior of 3,5-Dimethoxypyridine hydrochloride in a condensed phase is governed by its intermolecular interactions. As a hydrochloride salt, the protonated pyridine nitrogen is a strong hydrogen bond donor, capable of forming robust interactions with hydrogen bond acceptors, including the chloride counter-ion or solvent molecules. acs.org The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, a type of non-covalent interaction that is crucial for the self-assembly of molecules and the stability of crystal structures. rsc.orgnih.govresearchgate.net Theoretical studies on substituted pyridinium (B92312) ions have shown that such stacking interactions can be significant even between positively charged rings in a dielectric solvent. nih.gov The presence of substituents, like the methoxy groups, influences the electron density of the π-system, thereby modulating the strength of these interactions. rsc.orgnih.gov Computational models can quantify the energies of these different interactions, providing a detailed picture of the forces that hold the molecules together.

Integration of Quantum Chemistry with Machine Learning for Predictive Modeling

The synergy between quantum chemistry and machine learning (ML) is a rapidly advancing frontier in computational science. nih.govresearchgate.net ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties with high speed and accuracy, bypassing the need for computationally expensive calculations for every new molecule. capes.gov.brdp.tech

For pyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed using quantum-chemical descriptors. researchgate.netnih.govnih.gov These descriptors, which include parameters derived from DFT calculations like HOMO-LUMO energies and atomic charges, quantify the structural and electronic features of the molecules. researchgate.net By correlating these descriptors with experimentally observed activities, ML algorithms can create predictive models. mdpi.comnih.gov This approach allows for the rapid virtual screening of large libraries of related compounds to identify candidates with desired properties, significantly accelerating the discovery and design of new materials and pharmaceuticals. nih.gov

Applications in Advanced Organic and Supramolecular Synthesis Research

Role as Versatile Building Blocks in Contemporary Organic Synthesis

3,5-Dimethoxypyridine (B18298) serves as a fundamental building block in the synthesis of a variety of organic molecules. prepchem.combldpharm.comambeed.com Its methoxy (B1213986) groups can be readily transformed into other functional groups, allowing for the creation of diverse derivatives. For instance, it can be synthesized from 3,5-dichloropyridine (B137275) by reaction with sodium methylate in dimethylsulfoxide. prepchem.com This resulting compound can then be used in subsequent reactions, such as nitration, where the methoxy groups direct the position of incoming substituents. prepchem.com

The pyridine (B92270) ring itself provides a scaffold for further functionalization. A modified literature procedure for the synthesis of 3,5-dimethoxypyridine involves the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) in methanol (B129727) under pressure with a copper powder catalyst. core.ac.ukru.nl This highlights its role as a precursor to more complex pyridine derivatives. Furthermore, its application has been noted in the synthesis of intermediates for pharmaceuticals, such as a key intermediate for omeprazole. clockss.org The versatility of 3,5-dimethoxypyridine is also demonstrated in its use in photoredox catalysis for direct aromatic carbon-oxygen and carbon-hydrogen bond functionalization. google.comgoogle.com

Design and Characterization of Novel Ligands for Coordination Chemistry

The nitrogen atom in the pyridine ring of 3,5-dimethoxypyridine and its derivatives possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. youtube.com This property is fundamental to its application in coordination chemistry, where it can be used to construct metal-organic frameworks (MOFs) and other coordination complexes. ambeed.comambeed.com The electronic properties of the pyridine ring can be tuned by the methoxy substituents, which in turn influences the properties of the resulting metal complexes.

Derivatives of 3,5-dimethoxypyridine have been incorporated into ligands for various metal-catalyzed reactions. For example, 3,5-dimethoxypyridine has been used to create an α-Py-boryl-δ-amino ester through incorporation onto boron in a rhodium-catalyzed reaction. chinesechemsoc.orgchinesechemsoc.org The resulting chiral organoboranes are versatile building blocks in asymmetric synthesis. chinesechemsoc.orgchinesechemsoc.org The coordination chemistry of pyridine-type ligands is rich and allows for the incorporation of a diverse range of metal ions into functional materials. nih.gov

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties.

Pyridine derivatives are frequently employed in the construction of host-guest systems due to their ability to form specific interactions with guest molecules. oiccpress.comnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These interactions are crucial for molecular recognition, where a host molecule selectively binds to a specific guest.

For instance, pyridine-functionalized tetraphenylethylenes have been shown to selectively include certain guest molecules due to shape complementarity. nih.gov The emission colors of these host-guest co-crystals can be reversibly switched, demonstrating their potential as sensor materials. nih.gov In another example, a self-assembled molecular capsule was synthesized that traps pyridine molecules through a combination of hydrogen bonding and copper(II) coordination. nih.govscispace.com

Self-assembly is a process where molecules spontaneously organize into ordered structures. Pyridine derivatives, including 3,5-dimethoxypyridine, are valuable components in the construction of self-assembled systems like molecular capsules and coordination polymers.

Molecular clips derived from diphenylglycoluril have been shown to self-assemble into nanosized architectures. core.ac.uk These clips can act as hosts for various guest molecules. core.ac.uk Coordination polymers, which are extended structures formed by the coordination of metal ions with organic ligands, can be constructed using pyridine-dicarboxylic acid linkers. nih.gov The resulting polymers can exhibit diverse structures and have potential applications in catalysis. nih.gov The self-assembly of small molecules through hydrogen bonding or metal-ligand interactions has proven to be a very useful method for forming large capsular cavities. scispace.com

The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Understanding and controlling these interactions is a central goal of crystal engineering. core.ac.uk

Development of New Synthetic Methodologies Catalyzed or Mediated by Pyridine Hydrochlorides

Pyridine hydrochloride and its derivatives can act as catalysts or mediators in a range of organic reactions. researchgate.net They are particularly useful in reactions that require an acidic catalyst. For example, pyridine hydrochloride has been used in O- and N-demethylation, dehydration, Fischer indole (B1671886) synthesis, and aromatization reactions. researchgate.net

In some cases, pyridine hydrochloride is not just a catalyst but also acts as a solvent and reagent, particularly at high temperatures. reddit.com For instance, in the dealkylation of aryl ethers, the reaction is run as a melt with pyridine hydrochloride. reddit.com Furthermore, pyridine has been shown to be an effective organocatalyst for the reductive ozonolysis of alkenes, providing a safer alternative to traditional methods. organic-chemistry.org The development of new synthetic methods is crucial for advancing organic chemistry, and pyridine hydrochlorides have proven to be valuable tools in this endeavor. nih.govgoogle.comfrontiersin.org

Mechanistic Studies of Molecular Interactions and Biochemical Process Modulation in Model Systems

In fundamental chemical research, substituted pyridines are frequently used as model systems to study reaction mechanisms and molecular interactions. The electronic properties of the pyridine ring can be systematically tuned by adding electron-donating or electron-withdrawing groups. nih.gov The two methoxy groups in 3,5-dimethoxypyridine, being electron-donating, influence the reactivity of the pyridine ring and the basicity of the nitrogen atom.

This modulation of electronic properties is crucial in coordination chemistry and catalysis. For instance, mechanistic studies on iron-catalyzed C-H borylation have utilized various substituted pyridine ligands to understand how the ligand's electronic structure affects the catalytic cycle and potential deactivation pathways. acs.org Similarly, in the study of nickel-catalyzed hydrodefluorination, the position and number of substituents on the pyridine ring were found to significantly impact the catalyst's efficiency. rsc.org

In the realm of supramolecular chemistry, pyridine-based ligands are instrumental in the self-assembly of complex architectures. rsc.org The defined directionality of the nitrogen lone pair allows for predictable coordination to metal centers, leading to the formation of discrete molecular shapes like squares, triangles, and cages. nih.gov The urea (B33335) groups on di-(m-pyridyl)-urea ligands, for example, provide additional hydrogen bonding sites that can direct the assembly of intricate macrocycles. nih.gov While specific studies on 3,5-dimethoxypyridine hydrochloride in this context are not detailed in the literature, its fundamental structure is representative of the types of building blocks used to probe and construct such complex systems. The steric and electronic effects of the methoxy groups would play a significant role in the stability and conformation of any resulting supramolecular assembly.

Q & A

Q. What are the optimal synthesis and purification methods for 3,5-dimethoxypyridine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of pyridine with methoxy groups can be synthesized by reacting 3,5-dihydroxypyridine with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate). Hydrochloride salt formation is achieved via acidification with concentrated HCl . Purification often involves recrystallization from ethanol or acetone to remove unreacted starting materials. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Ensure reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize byproducts .

Q. How should researchers characterize the structural and physicochemical properties of 3,5-dimethoxypyridine hydrochloride?

Methodological Answer:

- Structural Analysis: Use ¹H NMR (DMSO-d₆) to identify methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR can confirm methoxy carbons (δ ~55–60 ppm) and aromatic carbons .

- Purity Assessment: Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and melting points .

Q. What safety protocols are essential for handling 3,5-dimethoxypyridine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Store in airtight containers at 2–8°C, away from moisture and light.

- Spill Management: Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Document all procedures as per OSHA and EPA regulations .

Advanced Research Questions

Q. How do structural modifications to the pyridine ring influence the cytotoxic activity of 3,5-dimethoxypyridine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents at the 2- and 4-positions significantly modulate cytotoxicity. For example:

- Electron-Withdrawing Groups (e.g., nitro): Enhance selectivity for cancer cells (e.g., SI >10 in HL-60 leukemia cells) by increasing electrophilicity, promoting thiol-mediated apoptosis .

- Morpholine or Piperidine Moieties: Improve solubility and target engagement (e.g., CC50 <5 μM in HSC-2 oral squamous carcinoma cells) .

| Substituent Position | Functional Group | CC50 (μM) in HL-60 | Selectivity Index (SI)* |

|---|---|---|---|

| 2-NO₂ | Nitro | 0.8 | 12.5 |

| 4-Morpholinyl | Morpholine | 2.3 | 8.7 |

| *SI = CC50(normal cells)/CC50(cancer cells). Data adapted from . |

Q. What mechanistic pathways underlie the cytotoxic effects of 3,5-dimethoxypyridine derivatives in cancer cells?

Methodological Answer:

- Apoptosis Induction: Assess caspase-3/7 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) and flow cytometry with Annexin V/PI staining. Derivatives with α,β-unsaturated ketones trigger mitochondrial apoptosis via ROS generation .

- Autophagy Modulation: Monitor LC3-II accumulation (western blot) and autophagosome formation (transmission electron microscopy). Compounds like 5a (a related analog) induce autophagy in HSC-2 cells, enhancing cytotoxicity .

- Thiol Reactivity: Use Ellman’s assay to quantify free thiol depletion. The compound’s electrophilic carbons preferentially alkylate glutathione, disrupting redox balance in cancer cells .

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Experimental Reprodubility: Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple cell lines (e.g., HL-60, HSC-2, HGF fibroblasts) to validate selectivity .

- Data Normalization: Express cytotoxicity as % viability relative to untreated controls. Use statistical tools (e.g., SPSS) for ANOVA and post-hoc tests to identify outliers .

- Mechanistic Follow-Up: If CC50 varies >5-fold between cell lines, conduct transcriptomic profiling (RNA-seq) to identify resistance pathways (e.g., upregulated efflux pumps or detox enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.